2-Methoxy-2,5-dimethyl-hexylamine
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Overview
Description
2-Methoxy-2,5-dimethyl-hexylamine is an organic compound with the molecular formula C9H21NO. It is a primary amine with an aliphatic ether group. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2,5-dimethyl-hexylamine typically involves the reaction of 2,5-dimethylhexan-2-ol with methanol in the presence of a strong acid catalyst to form the corresponding ether. This is followed by the reaction with ammonia or an amine to introduce the amine group.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2,5-dimethyl-hexylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce secondary amines.
Scientific Research Applications
2-Methoxy-2,5-dimethyl-hexylamine is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving amine metabolism and enzyme interactions.
Medicine: It is investigated for potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which 2-Methoxy-2,5-dimethyl-hexylamine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Methylamine (CH3NH2): A primary amine with a simpler structure.
Dimethylamine [(CH3)2NH]: A secondary amine with two methyl groups.
Trimethylamine [(CH3)3N]: A tertiary amine with three methyl groups.
Uniqueness
2-Methoxy-2,5-dimethyl-hexylamine is unique due to its combination of an aliphatic ether and a primary amine group. This structural feature imparts distinct chemical reactivity and physical properties, making it valuable in various applications.
Properties
CAS No. |
1416351-92-2 |
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Molecular Formula |
C9H21NO |
Molecular Weight |
159.27 g/mol |
IUPAC Name |
2-methoxy-2,5-dimethylhexan-1-amine |
InChI |
InChI=1S/C9H21NO/c1-8(2)5-6-9(3,7-10)11-4/h8H,5-7,10H2,1-4H3 |
InChI Key |
VVANEUPBXNPQIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)(CN)OC |
Origin of Product |
United States |
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